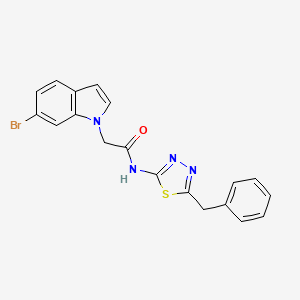
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide is a complex organic compound that features both isoindoline and benzimidazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Formation of the Benzimidazole Moiety: This can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the isoindoline and benzimidazole moieties through a propanamide linker, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzimidazole moieties are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Dye Synthesis: Compounds with isoindoline structures are often used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Intercalate between DNA/RNA bases, affecting replication and transcription processes.
Modulate Receptors: Act as agonists or antagonists for specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-benzimidazol-2-yl)propanamide: Similar structure but without the methyl group on the benzimidazole ring.
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-chloro-1H-benzimidazol-6-yl)propanamide: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the methyl group on the benzimidazole ring in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide may influence its biological activity, making it more or less effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H16N4O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O3/c1-11-20-15-7-6-12(10-16(15)21-11)22-17(24)8-9-23-18(25)13-4-2-3-5-14(13)19(23)26/h2-7,10H,8-9H2,1H3,(H,20,21)(H,22,24) |
Clé InChI |
YKQTUMXZEUVSGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936384.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14936407.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14936408.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14936411.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B14936413.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14936425.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)
![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)
